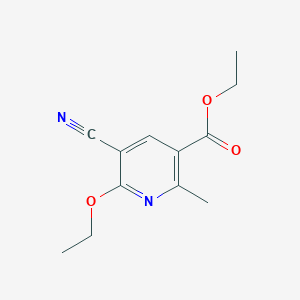

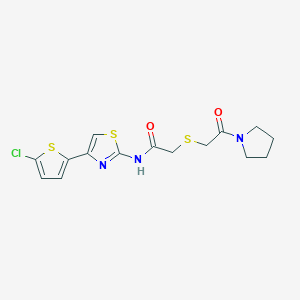

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethoxyphenyl)urea, also known as DMTMM, is a commonly used coupling reagent in organic synthesis. It is a white crystalline powder that is soluble in many organic solvents. DMTMM has been widely used in peptide synthesis, nucleotide synthesis, and other organic reactions due to its high coupling efficiency and low toxicity.

Scientific Research Applications

Corrosion Inhibition

One significant application of 1,3,5-triazinyl urea derivatives is as corrosion inhibitors for mild steel in acidic environments. These compounds have shown efficacy in reducing corrosion in mild steel when exposed to 1 N HCl solutions. The protective effect is attributed to the strong adsorption of these molecules onto the steel surface, forming a protective layer that minimizes corrosion. This application is critical in industrial processes where metal components are susceptible to acidic corrosion, highlighting the compound's utility in material preservation and maintenance (B. Mistry, N. Patel, Mayank J. Patel, S. Jauhari, 2011).

Chemical Synthesis and Reactivity

The compound and its related derivatives have been explored for their reactivity and utility in chemical synthesis. For instance, they have been used as condensing agents in the formation of amides and esters, showcasing their versatility in organic synthesis. This application is valuable for developing new chemical entities and intermediates in pharmaceutical and material science research (M. Kunishima, Chiho Kawachi, J. Monta, K. Terao, F. Iwasaki, S. Tani, 1999). Furthermore, 1,3,5-triazinyl urea derivatives have been utilized in the synthesis of unsymmetrical ketones, indicating their potential in creating complex organic molecules (Shotaro Hirao, Rumi Saeki, Toru Takahashi, Kento Iwai, N. Nishiwaki, Yasushi Ohga, 2022).

Environmental Applications

In addition to their use in corrosion inhibition and chemical synthesis, derivatives of 1,3,5-triazinyl urea have been studied for their environmental impact, particularly in the degradation and side effects of herbicides in soil. This research provides insights into the environmental behavior and safety of chemicals related to 1,3,5-triazinyl urea, contributing to the development of more sustainable agricultural practices (G. Dinelli, A. Vicari, C. Accinelli, 1998).

properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O5/c1-22-10-5-9(6-11(7-10)23-2)17-13(21)16-8-12-18-14(24-3)20-15(19-12)25-4/h5-7H,8H2,1-4H3,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGYDSNMPRHOGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(2-thienylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012321.png)

![5-(2-(4-ethylphenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3012325.png)

![N-(4-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B3012333.png)

![1-(Isobutylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3012334.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3012338.png)